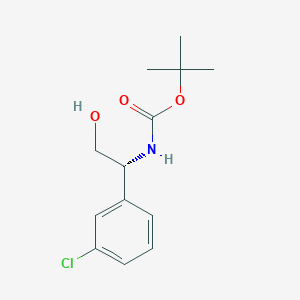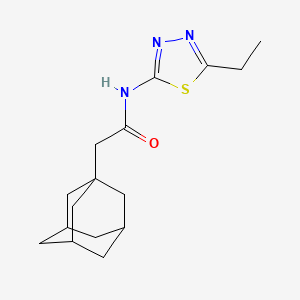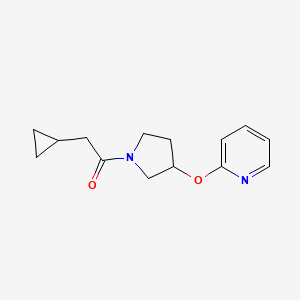
3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid” is a research chemical . It has a molecular weight of 225.24 . The IUPAC name is 2-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoic acid . The InChI code is 1S/C11H15NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h6-8H,2-5H2,1H3,(H,15,16) .
Molecular Structure Analysis
The molecular formula of this compound is C11H15NO4 . The InChI key is GNMJZTJCEDYPIE-UHFFFAOYSA-N . This compound has a complex structure with multiple functional groups, including a dioxo-octahydro-isoindol group and a propanoic acid group .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 225.24 . The compound’s density is 1.3±0.1 g/cm3 . The boiling point is 462.2±28.0 ℃ at 760 mmHg .Scientific Research Applications
Chemical Synthesis and Molecular Structure
Research has focused on the synthesis, structural analysis, and chemical properties of related compounds. For instance, studies on peracid oxidation of methyl esters and the synthesis of novel mesogenic benzoic acids with large branches showcase the chemical reactivity and potential for creating advanced materials with unique properties. These studies highlight the versatility of benzoic acid derivatives in synthesizing complex molecules and materials with specific functions, indicating potential research avenues for the compound (Ansari, Schmitz, & Egge, 1981) (Weissflog et al., 1996).
Pharmacological and Biological Activities
Compounds like gallic acid and its derivatives have been extensively studied for their biological activities, including apoptosis induction in tumor cell lines and inhibition of lymphocyte proliferation. This suggests that structurally related compounds might also possess significant pharmacological or toxicological properties, warranting further investigation into their biological effects and mechanisms of action (Serrano et al., 1998).
Material Science and Liquid Crystal Technology
The design and synthesis of spherical supramolecular dendrimers and studies on liquid-crystalline phases of monodendrons are indicative of the potential applications of related compounds in material science, particularly in creating new types of liquid crystals and nanostructured materials. These applications demonstrate the role of benzoic acid derivatives in advancing technology and materials with novel properties (Balagurusamy et al., 1997).
Environmental Biodegradation
Research into the biodegradation of complex organic compounds, such as dibenzo-p-dioxin by specific bacterial strains, sheds light on the environmental fate and potential bioremediation strategies for persistent organic pollutants. This research area underscores the importance of understanding the environmental interactions and degradation pathways of chemical compounds, including those structurally related to 3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid (Harms et al., 1990).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
properties
IUPAC Name |
3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-9-6-7-10(16(20)21)8-13(9)17-14(18)11-4-2-3-5-12(11)15(17)19/h6-8,11-12H,2-5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSSAWJPQSZVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-octahydro-1H-isoindol-2-yl)-4-methylbenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,9-Trimethyl-8-[(2-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B2737794.png)
![1-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2737798.png)
![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)
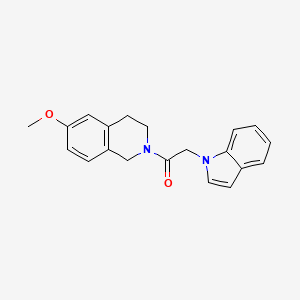
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/no-structure.png)
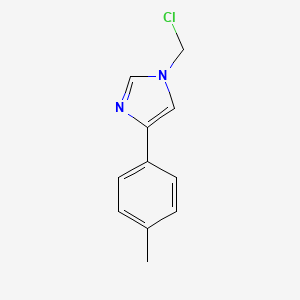
![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2737809.png)

